

Unraveling the Toxicological Profile of N-Acetylcysteine

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Compound of Interest

Compound Name: *N*-Acetyl-3-nitriloalanine

Cat. No.: B15305208

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a widely utilized compound with a dual role as a mucolytic agent and an antidote for acetaminophen overdose. Its therapeutic utility is primarily attributed to its antioxidant properties, acting as a precursor for glutathione (GSH) synthesis. While generally considered safe, a comprehensive understanding of its toxicological profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the toxicological characteristics of N-acetylcysteine, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways involved in its mechanism of action and potential toxicity.

Acute Toxicity

N-acetylcysteine exhibits low acute toxicity, particularly when administered orally. The toxicity profile is significantly influenced by the route of administration, with intravenous and intraperitoneal routes demonstrating higher toxicity compared to oral administration.

Table 1: Acute Toxicity of N-Acetylcysteine

Species	Route of Administration	LD50 Value	Reference
Rat	Oral	>5,050 mg/kg	--INVALID-LINK--
Mouse	Oral	>4,400 mg/kg	--INVALID-LINK--
Rat	Intraperitoneal	1,205 mg/kg	--INVALID-LINK--
Mouse	Intraperitoneal	400 - 800 mg/kg	--INVALID-LINK--, --INVALID-LINK--
Rat	Intravenous	1,140 mg/kg	--INVALID-LINK--
Mouse	Intravenous	3,800 mg/kg	--INVALID-LINK--

Experimental Protocols for Acute Toxicity Studies

- Oral LD50 Study in Rats:
 - Test Guideline: OECD Test Guideline 401 (Acute Oral Toxicity) or similar.
 - Animals: Young adult albino rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old, of a single sex or both.
 - Procedure: Following a fasting period (e.g., overnight), a single dose of N-acetylcysteine is administered by gavage. A range of doses is used across different groups of animals.
 - Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
 - Endpoint: The LD50 is calculated, representing the statistically estimated dose that would be lethal to 50% of the animals.
- Intraperitoneal LD50 Study in Mice:
 - Test Guideline: Adapted from standard acute toxicity testing protocols.
 - Animals: Young adult mice (e.g., BALB/c), typically 6-8 weeks old.

- Procedure: A single dose of N-acetylcysteine, dissolved in a suitable vehicle (e.g., sterile saline), is injected into the peritoneal cavity.
- Observation: Similar to the oral study, mice are monitored for mortality and signs of toxicity over 14 days.
- Endpoint: Calculation of the intraperitoneal LD50.

Subchronic and Chronic Toxicity

Prolonged exposure to N-acetylcysteine has been investigated in animal models. Generally, it is well-tolerated at therapeutic doses.

Table 2: Subchronic and Chronic Toxicity of N-Acetylcysteine

Species	Route of Administration	Duration	NOAEL (No-Observed-Adverse-Effect Level)	Key Findings	Reference
Rat	Oral (diet)	18 months	1,000 mg/kg/day	No treatment-related toxicity or carcinogenicity observed.	--INVALID-LINK--
Dog	Intravenous	90 days	< 200 mg/kg/day	Transient clinical signs (e.g., salivation, erythema) at 200 and 400 mg/kg/day.	--INVALID-LINK--

Experimental Protocol for Chronic Toxicity Study

- 18-Month Oral Toxicity Study in Rats:

- Test Guideline: Similar to OECD Test Guideline 452 (Chronic Toxicity Studies).
- Animals: Fischer 344 rats.
- Procedure: N-acetylcysteine is administered in the diet at various concentrations for 18 months.
- Observations: Comprehensive monitoring including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of a wide range of tissues and organs at the end of the study.
- Endpoint: Determination of the NOAEL and identification of any target organ toxicity or neoplastic changes.

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of N-acetylcysteine have shown a good safety profile, particularly with oral administration. However, high intravenous doses have been associated with adverse effects on female fertility in animal models.

Table 3: Reproductive and Developmental Toxicity of N-Acetylcysteine

Species	Route of Administration	Dose Levels	Key Findings	Reference
Rat	Oral	Up to 2,000 mg/kg/day	No teratogenic effects observed.	--INVALID-LINK--
Rabbit	Oral	Up to 1,000 mg/kg/day	No teratogenic effects observed.	--INVALID-LINK--
Rat (female)	Intravenous	100, 300, 1,000 mg/kg/day	Infertility observed at 1,000 mg/kg/day, associated with effects on the zona pellucida of oocytes. No effects on male reproductive ability.	--INVALID-LINK--

Experimental Protocol for Developmental Toxicity Study

- Segment II (Teratology) Study in Rats:
 - Test Guideline: OECD Test Guideline 414 (Prenatal Developmental Toxicity Study).
 - Animals: Pregnant female rats.
 - Procedure: N-acetylcysteine is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6 through 15).
 - Observations: Dams are monitored for clinical signs, body weight, and food consumption. Near term, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
 - Endpoint: To determine the potential of N-acetylcysteine to cause birth defects.

Genotoxicity and Carcinogenicity

N-acetylcysteine has been extensively evaluated for its genotoxic and carcinogenic potential. The weight of evidence indicates that it is not genotoxic or carcinogenic.

Table 4: Genotoxicity of N-Acetylcysteine

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Negative	--INVALID-LINK--
Mouse Lymphoma Assay	L5178Y mouse lymphoma cells	With	Positive	--INVALID-LINK--
In vivo Micronucleus Test	Mouse bone marrow	N/A	Negative	--INVALID-LINK--

Carcinogenicity: In an 18-month oral carcinogenicity study in rats, N-acetylcysteine did not show any evidence of carcinogenic potential at doses up to 1,000 mg/kg/day.

Experimental Protocols for Genotoxicity Assays

- Ames Test (Bacterial Reverse Mutation Assay):
 - Test Guideline: OECD Test Guideline 471.
 - Test System: Various strains of *Salmonella typhimurium* (and often *Escherichia coli*) with different mutations in the histidine (or tryptophan) operon.
 - Procedure: The tester strains are exposed to N-acetylcysteine with and without a metabolic activation system (S9 mix from rat liver).
 - Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

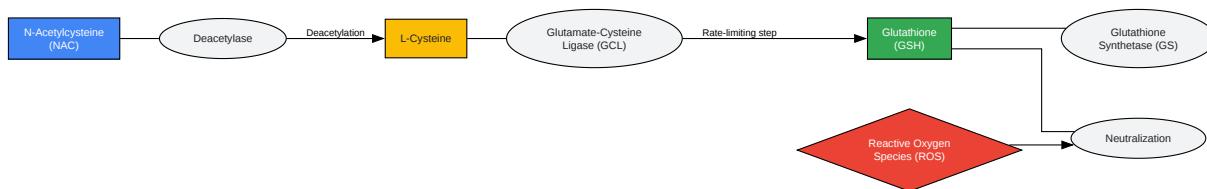
- In vivo Micronucleus Test:
 - Test Guideline: OECD Test Guideline 474.
 - Test System: Bone marrow of laboratory rodents (usually mice or rats).
 - Procedure: Animals are treated with N-acetylcysteine, typically on one or more occasions. Bone marrow is extracted at appropriate times after treatment, and polychromatic erythrocytes are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).
 - Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of N-acetylcysteine is its role as a precursor to L-cysteine, which is a substrate for the synthesis of the antioxidant glutathione (GSH). By replenishing intracellular GSH levels, NAC helps to protect cells from oxidative damage. NAC also has direct antioxidant effects due to its free sulphydryl group. Furthermore, NAC can influence various signaling pathways involved in inflammation and cellular stress responses.

N-Acetylcysteine and Glutathione Synthesis

The following diagram illustrates the central role of NAC in replenishing cellular glutathione.

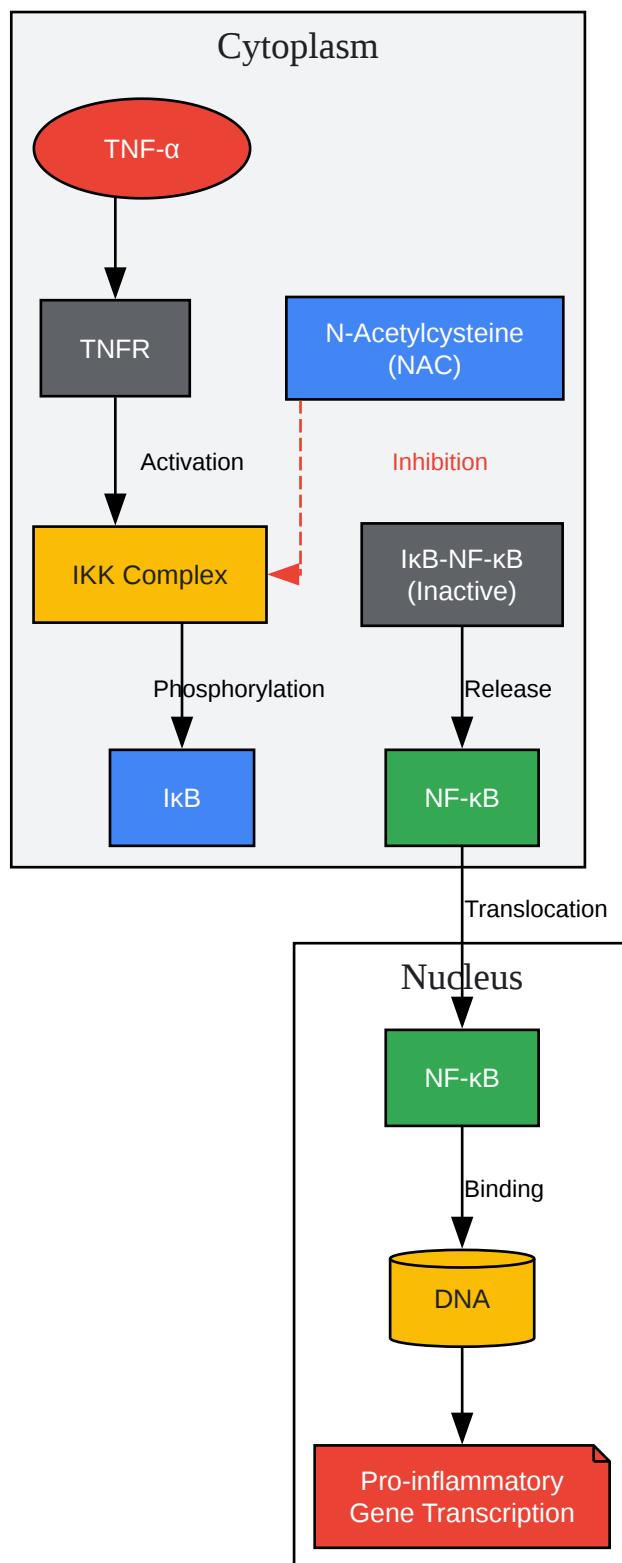


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Caption: N-Acetylcysteine's role in glutathione synthesis.

Inhibition of NF-κB Signaling Pathway

N-acetylcysteine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition is thought to be mediated by NAC's antioxidant properties, which can interfere with the redox-sensitive steps in the NF-κB signaling cascade.

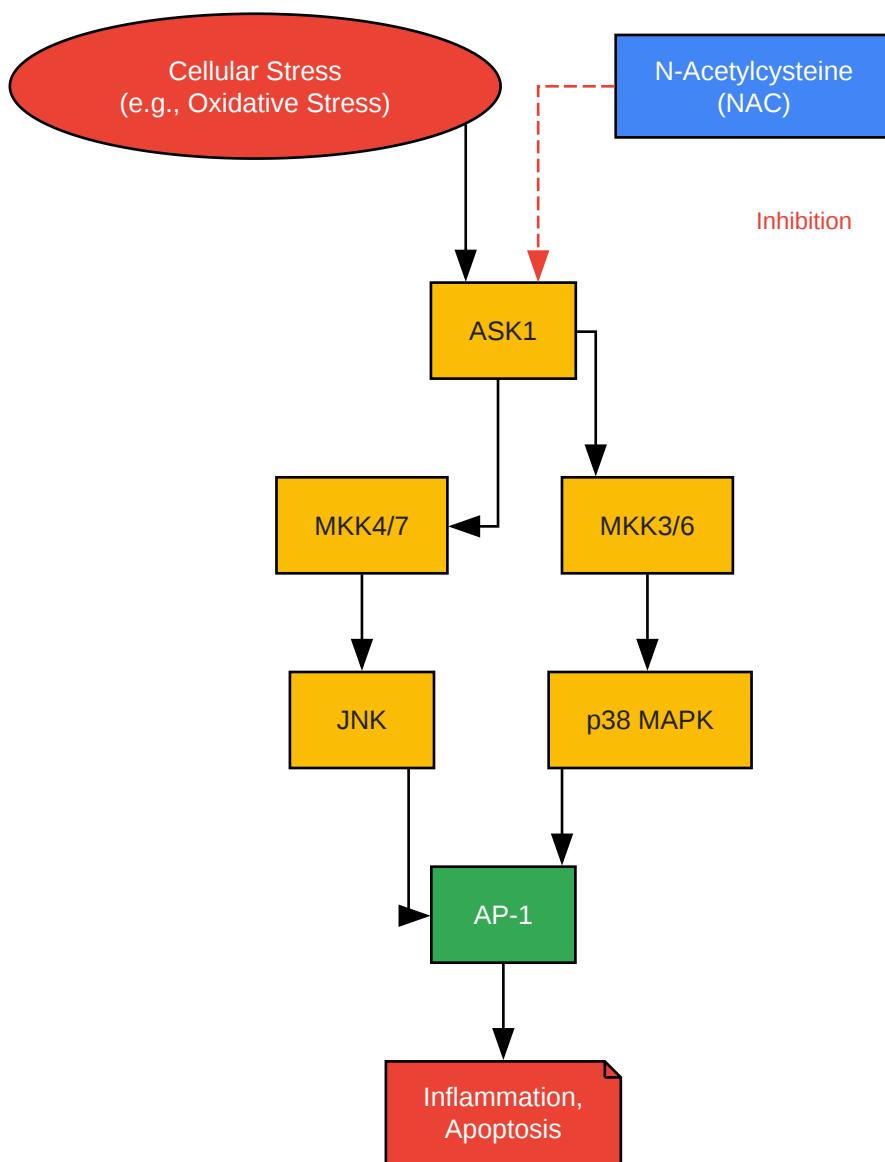


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Caption: Inhibition of the NF-κB signaling pathway by NAC.

Modulation of MAPK Signaling Pathways

N-acetylcysteine can also modulate the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.



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Caption: Modulation of MAPK (JNK and p38) signaling by NAC.

Conclusion

N-acetylcysteine possesses a favorable toxicological profile, characterized by low acute oral toxicity. While high intravenous doses may present a risk for female reproductive toxicity, oral administration appears to be safe in this regard. The extensive body of evidence from genotoxicity and carcinogenicity studies indicates a lack of mutagenic or carcinogenic potential. The primary mechanism of action of NAC is well-established and centers on its role as a glutathione precursor, thereby protecting against oxidative stress. Its ability to modulate key signaling pathways, such as NF- κ B and MAPK, further contributes to its therapeutic effects and protective properties. This comprehensive toxicological profile supports the continued use and investigation of N-acetylcysteine in various clinical applications, while also highlighting the importance of considering the route of administration in safety assessments.

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